molecular formula C19H24N4O2 B10927850 2-Amino-4-(1-isopropyl-3-methyl-1H-pyrazol-4-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

2-Amino-4-(1-isopropyl-3-methyl-1H-pyrazol-4-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Cat. No.: B10927850
M. Wt: 340.4 g/mol
InChI Key: ULYRZAIEJGEKQE-UHFFFAOYSA-N
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Description

2-AMINO-4-(1-ISOPROPYL-3-METHYL-1H-PYRAZOL-4-YL)-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-4-(1-ISOPROPYL-3-METHYL-1H-PYRAZOL-4-YL)-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE typically involves multi-step organic reactions. The process may start with the preparation of the chromen backbone, followed by the introduction of the pyrazolyl group and the cyanide moiety. Common reagents and catalysts used in these reactions include strong acids or bases, transition metal catalysts, and various organic solvents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The amino and pyrazolyl groups can be oxidized under specific conditions.

    Reduction: The carbonyl group in the chromen ring can be reduced to form alcohols.

    Substitution: The cyanide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, this compound may be studied for its potential pharmacological properties, such as enzyme inhibition or receptor binding.

Medicine

In medicine, derivatives of this compound could be explored for therapeutic applications, including anti-inflammatory, anti-cancer, or antimicrobial activities.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with biological targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with specific binding domains.

Comparison with Similar Compounds

Similar Compounds

  • 2-AMINO-4-(1-ISOPROPYL-3-METHYL-1H-PYRAZOL-4-YL)-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL METHYL
  • 2-AMINO-4-(1-ISOPROPYL-3-METHYL-1H-PYRAZOL-4-YL)-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL ETHYL

Uniqueness

The uniqueness of 2-AMINO-4-(1-ISOPROPYL-3-METHYL-1H-PYRAZOL-4-YL)-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C19H24N4O2

Molecular Weight

340.4 g/mol

IUPAC Name

2-amino-7,7-dimethyl-4-(3-methyl-1-propan-2-ylpyrazol-4-yl)-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile

InChI

InChI=1S/C19H24N4O2/c1-10(2)23-9-13(11(3)22-23)16-12(8-20)18(21)25-15-7-19(4,5)6-14(24)17(15)16/h9-10,16H,6-7,21H2,1-5H3

InChI Key

ULYRZAIEJGEKQE-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1C2C(=C(OC3=C2C(=O)CC(C3)(C)C)N)C#N)C(C)C

Origin of Product

United States

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